molecular formula C20H21N3O4 B2804051 methyl 4-((2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate CAS No. 2034294-10-3

methyl 4-((2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2804051
CAS No.: 2034294-10-3
M. Wt: 367.405
InChI Key: CJRKZWGAAXSVCI-UHFFFAOYSA-N
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Description

Methyl 4-((2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C20H21N3O4 and its molecular weight is 367.405. The purity is usually 95%.
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Biological Activity

Methyl 4-((2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C19H23N3O3\text{C}_{19}\text{H}_{23}\text{N}_3\text{O}_3

This structure includes a furan ring, a pyrazole moiety, and a benzoate group, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of pyrazole have shown significant inhibitory effects on cancer cell lines such as MCF-7 and A549. The IC50 values for these compounds ranged from 21.3 µM to 28.3 µM against these cell lines, indicating promising anticancer properties .

CompoundCell LineIC50 (µM)
Compound AMCF-721.3 ± 4.1
Compound BA54928.3 ± 5.1
This compoundTBDTBD

Antimicrobial Activity

In addition to its anticancer effects, the compound has been evaluated for antimicrobial properties. Pyrazole derivatives have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess similar antimicrobial activity .

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been noted in several studies. For example, certain pyrazole derivatives have shown significant inhibition of pro-inflammatory cytokines in vitro, suggesting that this compound may also exhibit anti-inflammatory properties .

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the furan and pyrazole rings followed by coupling reactions with benzoic acid derivatives. Microwave-assisted synthesis has been reported as an effective method for improving yields and reducing reaction times .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Anticancer Activity : A recent publication reported that pyrazole derivatives exhibited significant growth inhibition in MCF-7 cells with IC50 values comparable to established anticancer drugs like doxorubicin .
  • Antimicrobial Evaluation : Another study tested various pyrazole derivatives against Gram-positive and Gram-negative bacteria, finding promising results that warrant further exploration into their mechanisms of action .

Properties

IUPAC Name

methyl 4-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-13-18(17-5-4-12-27-17)14(2)23(22-13)11-10-21-19(24)15-6-8-16(9-7-15)20(25)26-3/h4-9,12H,10-11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRKZWGAAXSVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC=C(C=C2)C(=O)OC)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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